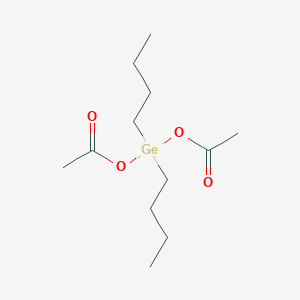

di-n-butyldiacetoxygermane

Description

Properties

IUPAC Name |

[acetyloxy(dibutyl)germyl] acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H24GeO4/c1-5-7-9-13(10-8-6-2,16-11(3)14)17-12(4)15/h5-10H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HDHKHAPVNCFGQA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC[Ge](CCCC)(OC(=O)C)OC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H24GeO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70586609 | |

| Record name | Bis(acetyloxy)(dibutyl)germane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70586609 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

304.95 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

13971-75-0 | |

| Record name | NSC65788 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=65788 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Bis(acetyloxy)(dibutyl)germane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70586609 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

di-n-butyldiacetoxygermane chemical properties

For Researchers, Scientists, and Drug Development Professionals

Introduction

Di-n-butyldiacetoxygermane (CAS No. 13971-75-0) is an organogermanium compound with the chemical formula C₁₂H₂₄GeO₄.[1] This molecule features a central germanium atom bonded to two n-butyl groups and two acetoxy ligands. Its structure lends it to a variety of potential applications, including as a precursor in the synthesis of more complex organogermanium compounds, as a crosslinking agent in polymer chemistry, and in the fabrication of germanium-containing thin films and nanoparticles.[2] This technical guide provides a comprehensive overview of the known chemical properties, synthesis, and analytical data for this compound, aimed at supporting research and development in chemistry and materials science.

Chemical and Physical Properties

A summary of the key physicochemical properties of this compound is presented in the table below. It is important to note that while some physical constants are available, a definitive melting point for this specific compound is not well-documented in publicly accessible literature.

| Property | Value | Reference |

| Chemical Formula | C₁₂H₂₄GeO₄ | [1] |

| Molecular Weight | 304.96 g/mol | [1] |

| CAS Number | 13971-75-0 | [1] |

| Boiling Point | 127 °C at 5 mmHg | [3] |

| Density | 1.444 g/cm³ | [3] |

| Refractive Index | 1.4452 | [3] |

Synthesis

The primary and most widely utilized method for the synthesis of this compound involves the reaction of a di-n-butyldihalogermane, typically di-n-butyldichlorogermane, with an acetate source. This nucleophilic substitution reaction displaces the halide ligands with acetoxy groups.

A general representation of the synthesis workflow is provided below:

Experimental Protocol

Materials:

-

Di-n-butyldichlorogermane

-

Acetic anhydride (or another suitable acetate source)

-

Anhydrous toluene (or a similar inert solvent)

-

Standard laboratory glassware for inert atmosphere synthesis (e.g., Schlenk line)

Procedure:

-

In a flame-dried, two-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a nitrogen inlet, dissolve di-n-butyldichlorogermane in anhydrous toluene.

-

To this solution, add a stoichiometric amount of acetic anhydride dropwise at room temperature with vigorous stirring.

-

After the addition is complete, heat the reaction mixture to reflux and maintain for several hours to ensure the reaction goes to completion. The progress of the reaction can be monitored by techniques such as GC-MS or TLC.

-

After cooling to room temperature, the solvent and any volatile byproducts are removed under reduced pressure.

-

The crude product is then purified by vacuum distillation to yield pure this compound.

Spectroscopic Data

Detailed experimental NMR spectra for this compound are not widely published. However, the expected ¹H and ¹³C NMR chemical shifts can be predicted based on the molecular structure.

Predicted ¹H NMR Spectrum

The proton NMR spectrum is expected to show distinct signals for the n-butyl and acetoxy groups:

-

n-Butyl group (-CH₂CH₂CH₂CH₃): A triplet for the terminal methyl protons, and multiplets for the three methylene groups.

-

Acetoxy group (-OCOCH₃): A singlet for the methyl protons.

Predicted ¹³C NMR Spectrum

The carbon NMR spectrum is anticipated to show the following signals:

-

n-Butyl group (-CH₂CH₂CH₂CH₃): Four distinct signals corresponding to the four different carbon environments.

-

Acetoxy group (-OCOCH₃): A signal for the methyl carbon and a signal for the carbonyl carbon.

Reactivity and Potential Applications

The reactivity of this compound is primarily centered around the germanium-oxygen bonds. The acetoxy groups can be displaced by other functional groups through nucleophilic substitution, making it a valuable precursor for the synthesis of a variety of other organogermanium compounds.[2]

Potential applications currently being explored for organogermanium compounds, including this compound, include:

-

Materials Science: As a precursor for the formation of germanium-containing thin films or nanoparticles through methods like Metal Organic Decomposition (MOD).[2]

-

Polymer Chemistry: As a crosslinking agent.[2]

-

Catalysis: Organogermanium compounds have been investigated for their potential to influence the rate and selectivity of chemical reactions.[2]

Safety Information

Detailed safety information for this compound is not extensively documented. As with all chemical reagents, it should be handled with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, in a well-ventilated area or fume hood. For specific handling and disposal guidelines, it is recommended to consult the Safety Data Sheet (SDS) from the supplier.

Conclusion

This compound is an organogermanium compound with established physical properties and a generally understood synthetic route. While there is a need for more detailed and publicly available experimental data, particularly for its melting point and NMR spectra, its potential as a precursor in materials science and organic synthesis is evident. Further research into the reactivity and applications of this compound is warranted to fully explore its utility in various scientific and industrial fields.

References

An In-depth Technical Guide to the Synthesis of Di-n-butyldiacetoxygermane

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the primary synthesis pathways for di-n-butyldiacetoxygermane, a valuable organogermanium compound. The information presented is curated for professionals in chemical research and drug development, with a focus on clear, actionable data and methodologies.

Introduction

This compound, with the chemical formula (n-Bu)₂Ge(OOCCH₃)₂, is an organogermanium compound that holds potential in various applications, including as a precursor for germanium-containing materials and potentially in pharmaceutical research. Understanding its synthesis is crucial for its availability and exploration. This guide outlines the two principal methods for its preparation.

Core Synthesis Pathways

Two primary pathways for the synthesis of this compound have been identified in the chemical literature:

-

Reaction of Di-n-butyldichlorogermane with an Acetate Source: This is the most direct and widely cited method. It involves the nucleophilic substitution of the chloride ligands in di-n-butyldichlorogermane with acetoxy groups.

-

Reaction of Di-n-butylgermanium Oxide with Acetic Acid or Acetic Anhydride: This pathway offers an alternative starting from the corresponding germanium oxide, which is then reacted with an acetylating agent.

Pathway 1: From Di-n-butyldichlorogermane

This pathway utilizes the readily available di-n-butyldichlorogermane and an acetate source. Common acetate sources include acetic anhydride or metal acetates such as sodium acetate or silver acetate.

An In-depth Technical Guide on the Molecular Structure and Bonding of Di-n-butyldiacetoxygermane

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the molecular structure, bonding, and characterization of di-n-butyldiacetoxygermane ((C₄H₉)₂Ge(OOCCH₃)₂). While crystallographic data for this specific compound is not publicly available, this document extrapolates likely structural parameters and spectroscopic signatures based on established principles of organogermanium chemistry and data from analogous compounds. This guide also outlines detailed, representative experimental protocols for its synthesis and characterization, intended to serve as a foundational resource for researchers in organometallic chemistry, materials science, and drug development.

Introduction

Organogermanium compounds have garnered significant interest due to their diverse applications, ranging from precursors in materials science to their potential as therapeutic agents.[1] this compound, a tetravalent organogermanium compound, features a central germanium atom bonded to two n-butyl groups and two acetoxy ligands.[2] This combination of alkyl and acetoxy functionalities imparts a unique balance of steric and electronic properties, influencing its reactivity and potential applications. This guide aims to provide a detailed theoretical and practical framework for understanding the molecular characteristics of this compound.

Molecular Structure and Bonding

The central germanium atom in this compound is expected to adopt a tetrahedral geometry, consistent with other tetracoordinated Group 14 elements.[3] The molecule's structure is defined by the covalent bonds between germanium and the carbon atoms of the n-butyl groups, as well as the oxygen atoms of the acetoxy ligands.

Logical Relationship of Structural Components

Caption: Covalent bonding framework of this compound.

In the absence of specific crystallographic data for this compound, the following table presents expected bond lengths and angles based on data from analogous organogermanium compounds and general principles of covalent bonding.

| Bond | Expected Bond Length (Å) | Comments |

| Ge-C (n-butyl) | 1.95 - 2.00 | Typical single bond length between germanium and an sp³-hybridized carbon. |

| Ge-O (acetoxy) | 1.80 - 1.85 | Shorter than Ge-C due to the higher electronegativity of oxygen. |

| C=O (acetoxy) | 1.20 - 1.25 | Characteristic double bond length for a carboxyl group. |

| C-O (acetoxy) | 1.30 - 1.35 | Longer than the C=O bond, indicating single bond character. |

| C-C (n-butyl) | 1.52 - 1.55 | Standard sp³-sp³ carbon-carbon single bond length. |

| C-H (n-butyl) | 1.08 - 1.10 | Typical C-H bond length. |

| Angle | Expected Bond Angle (°) | Comments |

| C-Ge-C | 108 - 112 | Close to the ideal tetrahedral angle of 109.5°. Steric hindrance between the bulky n-butyl groups may slightly increase this angle. |

| O-Ge-O | 105 - 109 | Expected to be slightly smaller than the ideal tetrahedral angle due to the presence of lone pairs on the oxygen atoms. |

| C-Ge-O | 107 - 111 | Intermediate between the C-Ge-C and O-Ge-O angles. |

| Ge-O-C | 115 - 120 | The angle within the acetoxy ligand linkage. |

| O-C=O | 120 - 125 | Consistent with the sp² hybridization of the carboxyl carbon. |

Experimental Protocols

A common and effective method for the synthesis of this compound involves the reaction of a di-n-butyldihalogermane with an acetate source.[2]

Experimental Workflow for Synthesis

Caption: A typical synthetic workflow for this compound.

Detailed Methodology:

-

Reaction Setup: A flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a magnetic stirrer, and a nitrogen inlet is charged with di-n-butyldichlorogermane (1.0 eq) and a suitable anhydrous, non-protic solvent such as toluene.

-

Addition of Reagent: Acetic anhydride (2.2 eq) is added dropwise to the stirred solution at room temperature.

-

Reaction: The reaction mixture is heated to reflux and maintained at this temperature for 4-6 hours. The progress of the reaction can be monitored by Gas Chromatography (GC) or Thin Layer Chromatography (TLC).

-

Work-up: After completion, the reaction mixture is cooled to room temperature. The solvent and any volatile byproducts are removed under reduced pressure using a rotary evaporator.

-

Purification: The crude product is purified by vacuum distillation to yield this compound as a colorless liquid.

Workflow for Spectroscopic Analysis

Caption: Workflow for the spectroscopic characterization of the product.

3.2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the n-butyl and acetoxy protons.

-

Methodology: A sample of the compound is dissolved in a deuterated solvent (e.g., CDCl₃) and the spectrum is recorded on a 300 or 500 MHz NMR spectrometer.

-

-

¹³C NMR: The carbon NMR spectrum will provide information on the number of unique carbon environments.

-

Methodology: A concentrated solution of the sample in a deuterated solvent is used to acquire the ¹³C NMR spectrum, typically on a 75 or 125 MHz spectrometer.

-

Predicted NMR Data

| Group | ¹H Chemical Shift (δ, ppm) | ¹³C Chemical Shift (δ, ppm) |

| -CH₃ (butyl) | 0.8 - 1.0 (triplet) | 13 - 15 |

| -CH₂- (butyl) | 1.2 - 1.7 (multiplets) | 25 - 30 |

| Ge-CH₂- (butyl) | 1.0 - 1.3 (multiplet) | 20 - 25 |

| -C(O)CH₃ (acetoxy) | 2.0 - 2.2 (singlet) | 21 - 23 |

| -C=O (acetoxy) | - | 170 - 175 |

3.2.2. Infrared (IR) Spectroscopy

The IR spectrum will show characteristic absorption bands for the functional groups present in the molecule.

-

Methodology: The IR spectrum can be obtained using a Fourier Transform Infrared (FTIR) spectrometer. For a liquid sample, a thin film can be prepared between two salt plates (e.g., NaCl or KBr).

Expected IR Absorption Bands

| Functional Group | Wavenumber (cm⁻¹) | Intensity |

| C-H (stretch) | 2850 - 3000 | Strong |

| C=O (stretch) | 1700 - 1750 | Strong |

| C-O (stretch) | 1200 - 1300 | Strong |

| Ge-C (stretch) | 550 - 650 | Medium |

| Ge-O (stretch) | 750 - 850 | Medium |

3.2.3. Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule.

-

Methodology: A suitable ionization technique such as Electron Ionization (EI) or Electrospray Ionization (ESI) can be used. The sample is introduced into the mass spectrometer, and the mass-to-charge ratio of the resulting ions is measured.

Predicted Major Fragmentation Pathways

| m/z (for ⁷⁴Ge) | Fragment Ion | Description of Loss |

| 306 | [(C₄H₉)₂Ge(OOCCH₃)₂]⁺• | Molecular Ion (M⁺•) |

| 249 | [(C₄H₉)Ge(OOCCH₃)₂]⁺ | Loss of a butyl radical (•C₄H₉) |

| 247 | [(C₄H₉)₂Ge(OOCCH₃)]⁺ | Loss of an acetoxy radical (•OOCCH₃) |

| 189 | [Ge(OOCCH₃)₂]⁺• | Loss of two butyl radicals |

| 190 | [(C₄H₉)Ge(OOCCH₃)]⁺• | Loss of one butyl and one acetoxy radical |

Conclusion

This technical guide provides a detailed theoretical and practical overview of this compound. While a definitive crystal structure remains to be determined, the presented data, based on analogous compounds and established chemical principles, offers a robust framework for its molecular structure and bonding. The detailed experimental protocols for synthesis and characterization serve as a valuable resource for researchers, facilitating further exploration of this and similar organogermanium compounds for various scientific and industrial applications. Future work should focus on obtaining single-crystal X-ray diffraction data to precisely determine its molecular geometry and validate the predicted structural parameters.

References

In-depth Technical Guide: Di-n-butyldiacetoxygermane (CAS 13971-75-0)

Disclaimer: Publicly available scientific literature and technical documentation lack in-depth information regarding the biological properties, specific experimental protocols, and signaling pathways associated with Di-n-butyldiacetoxygermane (CAS 13971-75-0). While the compound is known as a chemical intermediate, its application and detailed biological functions are not well-documented. This guide provides the available chemical and physical data and places the compound in the broader context of organogermanium chemistry.

Core Properties of this compound

This compound is an organogermanium compound characterized by a central germanium atom bonded to two n-butyl groups and two acetoxy groups.

Chemical and Physical Data

A summary of the known quantitative data for this compound is presented in Table 1.

| Property | Value | Reference |

| CAS Number | 13971-75-0 | N/A |

| Molecular Formula | C₁₂H₂₄GeO₄ | N/A |

| Molecular Weight | 304.95 g/mol | N/A |

| Appearance | Colorless liquid | [1] |

| Boiling Point | 127 °C @ 5 mmHg | N/A |

| Density | 1.444 g/cm³ | N/A |

| Refractive Index | 1.4452 | N/A |

Synthesis

General Synthetic Route

The primary method for synthesizing this compound involves the reaction of a di-n-butyldihalogermane, such as di-n-butyldichlorogermane, with an acetate source. A common and direct method is the reaction with acetic anhydride, which results in the substitution of the halide ligands with acetoxy groups.

Experimental Protocol: Synthesis from Di-n-butyldichlorogermane and Acetic Anhydride

-

Reaction Setup: A flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a nitrogen inlet is charged with di-n-butyldichlorogermane.

-

Reagent Addition: Anhydrous solvent (e.g., toluene or dichloromethane) is added to dissolve the starting material. A stoichiometric equivalent of acetic anhydride is then added dropwise to the stirred solution at room temperature under an inert atmosphere of nitrogen.

-

Reaction Conditions: The reaction mixture is heated to reflux and monitored for completion using an appropriate analytical technique, such as gas chromatography (GC) or thin-layer chromatography (TLC).

-

Work-up and Purification: Upon completion, the reaction mixture is cooled to room temperature. The solvent and any volatile byproducts are removed under reduced pressure. The crude product is then purified by vacuum distillation to yield this compound as a colorless liquid.

Biological Activity and Potential Applications

There is a significant lack of specific data on the biological activity of this compound. However, the broader class of organogermanium compounds has been investigated for various therapeutic properties.

Context within Organogermanium Research

Many organogermanium compounds, such as spirogermanium and carboxyethylgermanium sesquioxide (Ge-132), have been studied for their anti-tumor and immunomodulatory effects. The proposed mechanisms of action for some of these compounds involve the stimulation of the immune system, including the activation of T-cells and macrophages, and the induction of interferon-gamma.

It is important to note that these activities are not directly attributable to this compound without specific experimental evidence.

Potential as a Catalyst

One of the few mentioned applications for this compound is as a low-toxicity catalyst, particularly in the production of polyesters. This suggests a potential role in facilitating esterification or transesterification reactions.

Future Research Directions

The current body of knowledge on this compound is limited, presenting several opportunities for future research:

-

Biological Screening: In vitro and in vivo studies are necessary to determine if this compound exhibits any of the biological activities observed in other organogermanium compounds, such as anti-tumor, antiviral, or immunomodulatory effects.

-

Mechanism of Action Studies: Should any biological activity be identified, subsequent research should focus on elucidating the underlying mechanism of action and any associated signaling pathways.

-

Toxicological Evaluation: Comprehensive toxicological studies are required to establish a detailed safety profile for this compound.

-

Catalytic Applications: Further investigation into its catalytic properties could uncover novel applications in organic synthesis and polymer chemistry.

References

Spectroscopic Profile of Di-n-butyldiacetoxygermane: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for di-n-butyldiacetoxygermane, a compound of interest in organometallic chemistry and materials science. This document details the expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) characteristics of the molecule, supported by detailed experimental protocols for data acquisition.

Introduction

This compound, with the chemical formula (C₄H₉)₂Ge(OOCCH₃)₂, is an organogermanium compound featuring a central germanium atom bonded to two n-butyl groups and two acetate ligands. Understanding its structural and electronic properties through spectroscopic analysis is crucial for its application in various fields, including as a precursor for germanium-containing materials and as a catalyst. This guide serves as a core reference for the spectroscopic characterization of this compound.

Spectroscopic Data Summary

The following tables summarize the anticipated quantitative data from ¹H NMR, ¹³C NMR, IR, and Mass Spectrometry analysis of this compound. It is important to note that while IR data is based on general predictions for organometallic acetates, the NMR and MS data are estimations derived from the closely related and well-characterized tin analogue, di-n-butyltin diacetate, due to the limited availability of direct experimental data for the germanium compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: Predicted ¹H NMR Spectroscopic Data for this compound

| Protons | Chemical Shift (δ, ppm) (Estimated) | Multiplicity | Integration | Coupling Constant (J, Hz) (Estimated) |

| -Ge-CH₂-CH₂-CH₂-CH₃ | ~ 0.9 | Triplet | 6H | ~ 7.3 |

| -Ge-CH₂-CH₂-CH₂-CH₃ | ~ 1.3 | Sextet | 4H | ~ 7.5 |

| -Ge-CH₂-CH₂-CH₂-CH₃ | ~ 1.5 | Quintet | 4H | ~ 7.8 |

| -Ge-CH₂-CH₂-CH₂-CH₃ | ~ 1.1 | Triplet | 4H | ~ 8.0 |

| -O-C(O)-CH₃ | ~ 2.1 | Singlet | 6H | - |

Table 2: Predicted ¹³C NMR Spectroscopic Data for this compound

| Carbon | Chemical Shift (δ, ppm) (Estimated) |

| -Ge-CH₂-CH₂-CH₂-CH₃ | ~ 13.7 |

| -Ge-CH₂-CH₂-CH₂-CH₃ | ~ 26.5 |

| -Ge-CH₂-CH₂-CH₂-CH₃ | ~ 27.3 |

| -Ge-CH₂-CH₂-CH₂-CH₃ | ~ 18.0 |

| -O-C(O)-CH₃ | ~ 22.5 |

| -O-C(O)-CH₃ | ~ 180.0 |

Infrared (IR) Spectroscopy

Table 3: Predicted IR Absorption Bands for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |

| C-H (n-butyl) | Stretching | 2850 - 2960 | Strong |

| C=O (acetate) | Stretching | 1700 - 1740 | Strong |

| C-H (n-butyl, acetate) | Bending | 1375 - 1465 | Medium |

| C-O (acetate) | Stretching | 1200 - 1250 | Strong |

| Ge-C | Stretching | 550 - 650 | Medium |

| Ge-O | Stretching | 650 - 750 | Medium |

Mass Spectrometry (MS)

Table 4: Predicted Mass Spectrometry Data for this compound (Electron Ionization)

| m/z (Estimated) | Proposed Fragment |

| 306 | [(C₄H₉)₂Ge(OOCCH₃)₂]⁺ (Molecular Ion) |

| 249 | [(C₄H₉)₂Ge(OOCCH₃)]⁺ |

| 191 | [(C₄H₉)Ge(OOCCH₃)]⁺ |

| 133 | [(C₄H₉)Ge]⁺ |

| 57 | [C₄H₉]⁺ |

| 43 | [CH₃CO]⁺ |

Experimental Protocols

The following sections provide detailed methodologies for the spectroscopic analysis of this compound. Given its potential sensitivity to air and moisture, all manipulations should be carried out under an inert atmosphere (e.g., nitrogen or argon).

NMR Spectroscopy

Objective: To obtain ¹H and ¹³C NMR spectra to determine the chemical environment of the protons and carbons in the molecule.

Materials:

-

This compound sample

-

Deuterated chloroform (CDCl₃), dried over molecular sieves

-

NMR tube (5 mm)

-

Glass syringe and needle

-

Schlenk line or glovebox

Procedure:

-

In an inert atmosphere (glovebox or Schlenk line), dissolve 10-20 mg of this compound in approximately 0.6 mL of deuterated chloroform.

-

Transfer the solution to a clean, dry 5 mm NMR tube using a glass syringe.

-

Seal the NMR tube with a cap.

-

Acquire the ¹H NMR spectrum using a 400 MHz or higher field spectrometer. Set the spectral width to cover the range of -1 to 10 ppm. Use a sufficient number of scans to achieve a good signal-to-noise ratio.

-

Acquire the proton-decoupled ¹³C NMR spectrum on the same instrument. Set the spectral width to cover the range of 0 to 200 ppm. A larger number of scans will be necessary compared to the ¹H spectrum due to the lower natural abundance of ¹³C.

-

Process the spectra using appropriate software. Reference the ¹H spectrum to the residual CHCl₃ peak at 7.26 ppm and the ¹³C spectrum to the CDCl₃ triplet at 77.16 ppm.

Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in the molecule by analyzing the vibrational frequencies.

Materials:

-

This compound sample

-

FT-IR spectrometer with a liquid sample cell (e.g., NaCl or KBr plates) or an Attenuated Total Reflectance (ATR) accessory

-

Volatile solvent (e.g., dry hexane or dichloromethane) for cleaning

Procedure:

-

Ensure the liquid cell plates or the ATR crystal are clean and dry.

-

For a liquid cell: Apply a small drop of this compound onto one of the salt plates and carefully place the second plate on top to create a thin film.

-

For an ATR accessory: Place a small drop of the sample directly onto the ATR crystal.

-

Acquire the IR spectrum over the range of 4000 to 400 cm⁻¹.

-

Collect a background spectrum of the empty cell/ATR crystal and subtract it from the sample spectrum.

-

Clean the cell plates or ATR crystal thoroughly with a suitable dry solvent after the measurement.

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of the molecule.

Materials:

-

This compound sample

-

Mass spectrometer with an Electron Ionization (EI) source

-

Volatile solvent (e.g., hexane or ethyl acetate)

-

Microsyringe

Procedure:

-

Prepare a dilute solution of this compound in a volatile solvent (e.g., 1 mg/mL in hexane).

-

Introduce the sample into the mass spectrometer via a direct insertion probe or a gas chromatography inlet.

-

Set the EI source to a standard ionization energy of 70 eV.

-

Acquire the mass spectrum over a suitable mass range (e.g., m/z 30-400).

-

Analyze the resulting spectrum to identify the molecular ion peak and the major fragment ions. The isotopic pattern of germanium (⁷⁰Ge, ⁷²Ge, ⁷³Ge, ⁷⁴Ge, ⁷⁶Ge) should be considered when analyzing the ion clusters.

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for the spectroscopic characterization of an organometallic compound like this compound.

Caption: General workflow for the spectroscopic characterization of this compound.

Di-n-butyldiacetoxygermane: A Technical Guide to its Solubility in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the solubility characteristics of di-n-butyldiacetoxygermane in various organic solvents. Understanding the solubility of this organogermanium compound is critical for its application in synthesis, materials science, and potential pharmaceutical development. This document presents available solubility data, detailed experimental protocols for solubility determination, and a logical workflow for assessing solubility.

Core Concepts in Solubility

The solubility of a compound is its ability to dissolve in a solid, liquid, or gaseous solvent to form a homogeneous solution. For this compound, a solid at room temperature, its solubility in organic solvents is a key parameter for its use in solution-based applications, such as the formation of germanium oxide thin films. The principle of "like dissolves like" is a fundamental concept in predicting solubility; polar compounds tend to dissolve in polar solvents, while non-polar compounds are more soluble in non-polar solvents. This compound, with its combination of non-polar n-butyl groups and more polar acetoxy ligands, exhibits a nuanced solubility profile.

Quantitative Solubility Data

| Solvent | Chemical Formula | Polarity | Expected Solubility |

| Toluene | C₇H₈ | Non-polar | Soluble |

| Benzene | C₆H₆ | Non-polar | Soluble |

| Glacial Acetic Acid | CH₃COOH | Polar Aprotic | Soluble |

| Dichloromethane (DCM) | CH₂Cl₂ | Polar Aprotic | Likely Soluble |

| Tetrahydrofuran (THF) | C₄H₈O | Polar Aprotic | Likely Soluble |

| Hexane | C₆H₁₄ | Non-polar | Sparingly Soluble to Insoluble |

| Methanol | CH₃OH | Polar Protic | Sparingly Soluble to Insoluble |

| Water | H₂O | Polar Protic | Insoluble |

This table is based on general principles of solubility for organometallic compounds and solvents used in the synthesis of this compound.

Experimental Protocols

To obtain precise quantitative solubility data for this compound, a standardized experimental protocol should be followed. The following is a detailed methodology for determining the solubility of a solid compound in an organic solvent using the isothermal saturation method.

Objective: To determine the saturation solubility of this compound in a selected organic solvent at a specific temperature.

Materials:

-

This compound (high purity)

-

Selected organic solvent (analytical grade)

-

Temperature-controlled shaker or water bath

-

Analytical balance (± 0.0001 g)

-

Vials with screw caps

-

Syringe filters (0.22 µm, solvent-compatible)

-

Syringes

-

Volumetric flasks

-

Analytical instrument for quantification (e.g., UV-Vis spectrophotometer, HPLC, or ICP-MS for germanium analysis)

Procedure:

-

Preparation of Saturated Solution:

-

Add an excess amount of this compound to a vial containing a known volume of the selected organic solvent. An excess of the solid is crucial to ensure that saturation is reached.

-

Seal the vial tightly to prevent solvent evaporation.

-

Place the vial in a temperature-controlled shaker or water bath set to the desired temperature (e.g., 25 °C).

-

Agitate the mixture for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached. The time required may vary depending on the solvent and the compound's dissolution rate.

-

-

Sample Collection and Preparation:

-

After the equilibration period, allow the vial to stand undisturbed at the constant temperature for at least 2 hours to allow the undissolved solid to settle.

-

Carefully draw a known volume of the supernatant (the clear, saturated solution) using a syringe.

-

Immediately filter the collected supernatant through a 0.22 µm syringe filter into a pre-weighed volumetric flask. This step is critical to remove any undissolved microcrystals.

-

Record the exact volume of the filtered solution.

-

-

Quantification:

-

Determine the mass of the collected saturated solution by weighing the volumetric flask.

-

Evaporate the solvent from the volumetric flask under reduced pressure or in a fume hood.

-

Once the solvent is completely evaporated, weigh the volumetric flask containing the dried solute (this compound).

-

The mass of the dissolved this compound can be calculated by subtracting the initial weight of the flask from the final weight.

-

Alternatively, the concentration of this compound in the filtered saturated solution can be determined using a suitable analytical technique. For this, a calibration curve with known concentrations of the compound in the same solvent should be prepared.

-

-

Calculation of Solubility:

-

The solubility can be expressed in various units, such as:

-

g/100 mL: (mass of solute / volume of solvent) x 100

-

mol/L: (moles of solute / volume of solution in L)

-

-

Safety Precautions:

-

All experimental work should be conducted in a well-ventilated fume hood.

-

Personal protective equipment (PPE), including safety goggles, lab coat, and appropriate gloves, must be worn at all times.

-

Refer to the Safety Data Sheet (SDS) for this compound and the selected organic solvents for specific handling and disposal instructions.

Logical Workflow for Solubility Assessment

The following diagram illustrates a logical workflow for assessing the solubility of this compound.

Caption: Workflow for determining the solubility of this compound.

This guide provides a foundational understanding of the solubility of this compound in organic solvents. For specific applications, it is highly recommended to perform quantitative solubility tests using the detailed experimental protocol provided. The presented workflow offers a systematic approach to generating reliable solubility data, which is essential for the effective utilization of this compound in research and development.

A Theoretical and Experimental Framework for the Investigation of Di-n-butyldiacetoxygermane

For Researchers, Scientists, and Drug Development Professionals

Introduction

Organogermanium compounds have garnered significant interest in materials science, catalysis, and medicinal chemistry due to their unique electronic and structural properties.[1][2] Di-n-butyldiacetoxygermane, (n-C₄H₉)₂Ge(OOCCH₃)₂, is an organogermanium compound featuring a central germanium atom bonded to two n-butyl groups and two acetate ligands. While specific experimental and theoretical studies on this particular molecule are not extensively documented in publicly available literature, its structure suggests potential applications as a precursor for other organogermanium compounds and in materials synthesis.[3] This technical guide provides a comprehensive framework for the theoretical and experimental investigation of this compound, drawing upon established methodologies for analogous organogermanium compounds.

Theoretical Calculations

Theoretical calculations are indispensable for predicting the molecular structure, stability, and reactivity of organogermanium compounds. Density Functional Theory (DFT) has proven to be a robust method for studying such systems, offering a good balance between computational cost and accuracy.[4][5]

Computational Methodology

A typical theoretical investigation of this compound would involve the following steps:

-

Geometry Optimization: The initial 3D structure of the molecule is optimized to find its lowest energy conformation. A common approach is to use a functional like B3LYP or PBE0.[5] For the germanium atom, a basis set that accounts for relativistic effects, such as LANL2DZ, is often employed, while standard basis sets like 6-31G(d) can be used for lighter atoms (C, H, O).[4]

-

Frequency Analysis: Following optimization, frequency calculations are performed at the same level of theory to confirm that the optimized structure corresponds to a true energy minimum (i.e., no imaginary frequencies). These calculations also provide predicted vibrational frequencies that can be compared with experimental infrared (IR) spectra.

-

Electronic Structure Analysis: Techniques such as Natural Bond Orbital (NBO) analysis can provide insights into the nature of the chemical bonds, atomic charges, and hybridization. This can help in understanding the polarity of the Ge-C and Ge-O bonds.

-

Reaction Pathway Modeling: If the reactivity of this compound is of interest, for instance, in substitution reactions where the acetate groups are displaced, transition state theory can be used to model the reaction pathways and calculate activation energies.

Predicted Structural Parameters

While specific calculated data for this compound is unavailable, the following table summarizes typical bond lengths for related organogermanium compounds, which can serve as a benchmark for theoretical predictions.

| Bond Type | Typical Bond Length (Å) |

| Ge-C | 1.95 - 2.05 |

| Ge-O | 1.75 - 1.85 |

Experimental Protocols

The synthesis and characterization of this compound would likely follow established procedures for other organogermanium acetates. Due to the sensitivity of many organometallic compounds to air and moisture, these procedures are typically carried out under an inert atmosphere using Schlenk line techniques.[6]

Synthesis of this compound

A plausible synthetic route involves the reaction of a di-n-butyldigermyl halide with a source of acetate, such as a metal acetate salt.

Materials:

-

Di-n-butyldichlorogermane ((n-Bu)₂GeCl₂)

-

Silver acetate (AgOAc) or Sodium acetate (NaOAc)

-

Anhydrous solvent (e.g., toluene, tetrahydrofuran)

-

Inert gas (Argon or Nitrogen)

Procedure:

-

Under an inert atmosphere, dissolve di-n-butyldichlorogermane in the chosen anhydrous solvent in a Schlenk flask.

-

In a separate flask, prepare a suspension of the acetate salt (a slight molar excess) in the same solvent.

-

Slowly add the acetate salt suspension to the di-n-butyldichlorogermane solution at room temperature with constant stirring.

-

The reaction mixture is typically stirred for several hours to ensure complete reaction. The progress of the reaction can be monitored by techniques like thin-layer chromatography or by observing the precipitation of the metal chloride byproduct (e.g., AgCl or NaCl).

-

Upon completion, the precipitated salt is removed by filtration under inert conditions.

-

The solvent is removed from the filtrate under reduced pressure to yield the crude product.

-

The crude this compound can be purified by vacuum distillation or recrystallization.

Characterization Techniques

A combination of spectroscopic methods would be employed to confirm the identity and purity of the synthesized compound.

| Technique | Purpose | Expected Observations |

| ¹H NMR | To identify the proton environments of the n-butyl and acetate groups. | Resonances corresponding to the different CH₂ and CH₃ groups of the n-butyl chains and a singlet for the methyl protons of the acetate groups. |

| ¹³C NMR | To identify the carbon environments. | Resonances for the carbons of the n-butyl groups and the carbonyl and methyl carbons of the acetate ligands. |

| FT-IR | To identify functional groups. | Characteristic stretching frequencies for C-H bonds of the alkyl chains, a strong C=O stretch for the acetate carbonyl group, and Ge-C and Ge-O stretching vibrations.[7] |

| Mass Spectrometry | To determine the molecular weight and fragmentation pattern. | A molecular ion peak corresponding to the mass of this compound, along with characteristic fragment ions. |

| X-ray Crystallography | To determine the solid-state molecular structure. | Provides precise bond lengths and angles, allowing for direct comparison with theoretical calculations.[8] |

Visualizations

Logical Workflow for Theoretical Calculations

Caption: A logical workflow for the theoretical investigation of this compound.

Experimental Workflow for Synthesis and Characterizationdot

References

- 1. paperpublications.org [paperpublications.org]

- 2. books.google.cn [books.google.cn]

- 3. This compound | 13971-75-0 | Benchchem [benchchem.com]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Systematic assessment of DFT methods for geometry optimization of mononuclear platinum-containing complexes - Physical Chemistry Chemical Physics (RSC Publishing) DOI:10.1039/D1CP01851E [pubs.rsc.org]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. Synthesis and Evaluation of Novel Organogermanium Sesquioxides As Antitumor Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Organogermanium Analogues of Alkenes, Alkynes, 1,3-Dienes, Allenes, and Vinylidenes - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for GeO2 Films Using di-n-butyldiacetoxygermane

For Researchers, Scientists, and Drug Development Professionals

Introduction

Germanium dioxide (GeO2) thin films are materials with promising applications in optics, electronics, and catalysis. One method for depositing these films is through Metal Organic Decomposition (MOD), a solution-based, non-vacuum technique. This document provides a generalized protocol for the use of di-n-butyldiacetoxygermane as a precursor for the synthesis of GeO2 thin films via MOD.

Precursor Information: this compound

Chemical Formula: C₁₂H₂₄GeO₄[1][2] Molecular Weight: 304.96 g/mol [1][3] CAS Number: 13971-75-0[1][2]

| Property | Value | Reference |

| Boiling Point | 127 °C at 5 mmHg | [2][3] |

| Density | 1.444 g/cm³ | [2][3] |

| Refractive Index | 1.4452 | [2] |

Generalized Experimental Protocol: Solution-Based Deposition of GeO2 Films

This protocol outlines a general procedure for depositing GeO2 thin films using this compound via spin-coating, a common MOD technique.

1. Precursor Solution Preparation:

-

Solvent Selection: Choose a solvent that readily dissolves this compound and has a suitable boiling point for spin-coating. Common choices for acetate precursors include alcohols (e.g., 2-methoxyethanol, isopropanol) or toluene.

-

Concentration: The concentration of the precursor in the solvent will influence the thickness of the final film. A typical starting concentration range is 0.1 to 0.5 M.

-

Procedure:

-

Accurately weigh the required amount of this compound in a clean, dry vial.

-

Add the desired volume of the chosen solvent.

-

Stir the mixture at room temperature until the precursor is fully dissolved. Gentle heating may be applied if necessary, but care should be taken to avoid solvent evaporation.

-

Filter the solution through a syringe filter (e.g., 0.2 µm PTFE) to remove any particulate matter.

-

2. Substrate Preparation:

-

Substrate Selection: Choose a substrate compatible with the desired application and annealing temperature (e.g., silicon, quartz, glass).

-

Cleaning: Thoroughly clean the substrate to ensure good film adhesion. A typical cleaning procedure involves sequential ultrasonic bathing in acetone, isopropanol, and deionized water, followed by drying with a nitrogen gun. A final oxygen plasma or UV-ozone treatment can be used to remove organic residues and improve surface wettability.

3. Film Deposition (Spin-Coating):

-

Spin-Coater Program: A two-step spin-coating program is generally used: a low-speed step to spread the solution and a high-speed step to achieve the desired thickness.

-

Procedure:

-

Place the cleaned substrate on the spin-coater chuck.

-

Dispense a small amount of the precursor solution onto the center of the substrate.

-

Start the spin-coating program. A typical program might be:

-

Step 1: 500-1000 rpm for 5-10 seconds.

-

Step 2: 2000-5000 rpm for 30-60 seconds.

-

-

The spin speed and time in the second step are the primary parameters for controlling film thickness.

-

4. Drying and Thermal Decomposition (Annealing):

-

Drying (Soft Bake): After spin-coating, the film is typically dried on a hot plate at a low temperature (e.g., 100-150 °C) for a few minutes to evaporate the solvent.

-

Annealing (Hard Bake): The dried film is then annealed at a higher temperature to decompose the organometallic precursor and form the germanium dioxide film.

-

Atmosphere: The annealing can be performed in air, oxygen, or an inert atmosphere (e.g., nitrogen, argon), depending on the desired film properties.

-

Temperature and Time: The annealing temperature and duration are critical parameters that affect film crystallinity, density, and purity. A temperature range of 400-800 °C is a reasonable starting point for exploration. The thermal decomposition of the precursor will lead to the formation of GeO2.

-

Logical Workflow for GeO2 Film Deposition

Caption: Workflow for GeO2 film deposition using this compound.

Characterization of GeO2 Films

After deposition, the properties of the GeO2 films should be characterized using various analytical techniques to determine their suitability for the intended application.

| Property to Measure | Common Characterization Technique(s) |

| Thickness and Refractive Index | Ellipsometry, Profilometry |

| Crystallinity and Phase | X-ray Diffraction (XRD) |

| Surface Morphology and Roughness | Atomic Force Microscopy (AFM), Scanning Electron Microscopy (SEM) |

| Chemical Composition and Purity | X-ray Photoelectron Spectroscopy (XPS), Energy-Dispersive X-ray Spectroscopy (EDS) |

| Optical Properties (e.g., Band Gap) | UV-Visible Spectroscopy |

| Electrical Properties (e.g., Dielectric Constant) | Capacitance-Voltage (C-V) Measurements |

Signaling Pathway of Precursor to Film Formation

Caption: Pathway from precursor solution to the final GeO2 film.

References

Application Notes and Protocols: Di-n-butyldiacetoxygermane in Organic Synthesis Catalysis

For Researchers, Scientists, and Drug Development Professionals

Introduction

Di-n-butyldiacetoxygermane, an organogermanium compound, is emerging as a catalyst of interest in organic synthesis, particularly in polymerization reactions. Organogermanium compounds are gaining attention as potentially less toxic alternatives to conventional heavy metal catalysts, such as those based on antimony, tin, or titanium, which are widely used in the production of polyesters. While specific, detailed research on this compound as a catalyst is not extensively documented in publicly available literature, its structural similarity to other catalytically active organogermanium compounds allows for the extrapolation of its potential applications and methodologies.

This document provides an overview of the potential catalytic applications of this compound, drawing parallels from related organogermanium catalysts. It includes a generalized experimental protocol for polyester synthesis, a summary of quantitative data for similar catalytic systems, and diagrams to illustrate the reaction workflows.

Potential Catalytic Applications

Based on the known reactivity of related organogermanium compounds, this compound is anticipated to be an effective catalyst for the following types of reactions:

-

Polycondensation: The synthesis of polyesters, such as polyethylene terephthalate (PET) and polybutylene terephthalate (PBT), through the condensation of diols and dicarboxylic acids. Germanium dioxide (GeO2) is a known catalyst for transesterification and ethylene polycondensation reactions.

-

Transesterification: The exchange of the alkoxy group of an ester with another alcohol. This is a fundamental reaction in the production of various esters and in biodiesel synthesis.

-

Esterification: The formation of an ester from a carboxylic acid and an alcohol. Certain C,N-chelated organogermanium(II) hydrides have been shown to catalyze the esterification of aldehydes.

The use of organogermanium catalysts like this compound is particularly advantageous in applications where product purity and low toxicity are critical, such as in materials for food packaging and biomedical devices.

Quantitative Data Summary

While specific quantitative data for catalysis using this compound is scarce, the following table summarizes typical performance metrics for organogermanium and other catalysts in polyester synthesis to provide a comparative context.

| Catalyst Type | Monomers | Catalyst Loading (ppm) | Reaction Time (h) | Product Molecular Weight (Mn, g/mol ) | Reference |

| Antimony (III) Oxide | Terephthalic Acid, Ethylene Glycol | 200-300 | 2-3 | 20,000 - 30,000 | Generic PET Process |

| Titanium (IV) Butoxide | Terephthalic Acid, Ethylene Glycol | 5-50 | 2-4 | 25,000 - 40,000 | Generic PET Process |

| Germanium Dioxide | Terephthalic Acid, Ethylene Glycol | 50-150 | 3-5 | 20,000 - 35,000 | Inferred from industrial use |

| Diarylborinic Acids | Glycerol, Sebacoyl Chloride | 10,000 (1 mol%) | 24 | 19,200 | [1] |

Experimental Protocols

The following is a generalized protocol for the synthesis of a polyester, such as polybutylene terephthalate (PBT), using a catalyst like this compound. This protocol is based on standard melt polycondensation procedures.

Synthesis of Polybutylene Terephthalate (PBT)

Materials:

-

Dimethyl terephthalate (DMT)

-

1,4-Butanediol (BDO)

-

This compound (catalyst)

-

Antioxidant (e.g., triphenyl phosphite)

-

Nitrogen gas (high purity)

Equipment:

-

Jacketed glass reactor with a mechanical stirrer, nitrogen inlet, and a distillation column connected to a vacuum system.

-

Heating mantle and temperature controller.

-

Vacuum pump.

Procedure:

-

Esterification/Transesterification Stage:

-

Charge the reactor with dimethyl terephthalate and 1,4-butanediol in a molar ratio of approximately 1:1.5 to 1:2.2.

-

Add this compound as the catalyst. A typical starting concentration would be in the range of 50-200 ppm relative to the final polymer weight.

-

Add a stabilizer/antioxidant (e.g., 50-100 ppm).

-

Purge the reactor with high-purity nitrogen to remove any oxygen.

-

Heat the reactor to a temperature of 150-220 °C under a gentle nitrogen stream.

-

Methanol will be generated as a byproduct of the transesterification reaction and should be continuously removed by distillation.

-

Monitor the reaction progress by measuring the amount of methanol collected. This stage typically takes 2-4 hours.

-

-

Polycondensation Stage:

-

Once the theoretical amount of methanol has been collected, gradually increase the temperature to 240-260 °C.

-

Simultaneously, gradually reduce the pressure inside the reactor to below 1 mmHg.

-

The excess 1,4-butanediol will be distilled off under vacuum.

-

The viscosity of the reaction mixture will increase as the polymer chains grow. The stirrer torque can be used to monitor the progress of the polycondensation.

-

This stage is typically continued for 2-4 hours until the desired molecular weight (indicated by the stirrer torque) is achieved.

-

-

Product Discharge and Analysis:

-

Once the reaction is complete, extrude the molten polymer from the reactor under nitrogen pressure into a water bath to solidify it.

-

Pelletize the polymer strands.

-

Characterize the resulting PBT for its intrinsic viscosity, molecular weight (GPC), thermal properties (DSC), and color.

-

Diagrams

Caption: Workflow for polyester synthesis via melt polycondensation.

Caption: Postulated catalytic cycle for esterification.

References

Protocol for the Hydrolysis of di-n-Butyldiacetoxygermane

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive protocol for the hydrolysis of di-n-butyldiacetoxygermane, a key reaction for the synthesis of di-n-butylgermanium oxide and its polymeric derivatives, known as poly(di-n-butylgermanoxanes). The procedure is based on established principles of organogermanium chemistry.

Introduction

This compound, with the chemical formula (n-Bu)₂Ge(OAc)₂, is an organogermanium compound that readily undergoes hydrolysis in the presence of water. This reaction involves the cleavage of the germanium-acetate bonds and the subsequent formation of germanium-oxygen bonds. The final product, di-n-butylgermanium oxide [(n-Bu)₂GeO], can exist as a monomer, cyclic oligomer, or a linear polymer. This protocol details the materials, procedure, and underlying chemical mechanism for this transformation.

Reaction and Mechanism

The hydrolysis of this compound is a two-stage process involving an initial hydrolysis step followed by a condensation step.

-

Hydrolysis: The reaction is initiated by the nucleophilic attack of water on the electrophilic germanium center of the this compound molecule. This results in the substitution of the two acetate (OAc) groups with hydroxyl (OH) groups, forming the unstable intermediate di-n-butylgermanediol, (n-Bu)₂Ge(OH)₂. Two molecules of acetic acid (AcOH) are produced as a byproduct. This step can be catalyzed by both acids and bases.[1]

(n-Bu)₂Ge(OAc)₂ + 2H₂O → (n-Bu)₂Ge(OH)₂ + 2AcOH

-

Condensation: The highly reactive di-n-butylgermanediol intermediates then undergo condensation, where a molecule of water is eliminated between two hydroxyl groups on adjacent molecules. This process forms stable Germanium-Oxygen-Germanium (Ge-O-Ge) linkages, leading to the formation of poly(di-n-butylgermanoxane).[1]

n(n-Bu)₂Ge(OH)₂ → [-(n-Bu)₂GeO-]n + nH₂O

Experimental Protocol

This section provides a generalized procedure for the hydrolysis of this compound. Researchers should note that specific reaction parameters may require optimization to achieve desired product specifications.

Materials and Equipment:

-

This compound (CAS: 13971-75-0)

-

Deionized water

-

Organic solvent (e.g., Toluene, Hexane, or Diethyl Ether)

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Condenser

-

Heating mantle or oil bath

-

Separatory funnel

-

Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

-

Rotary evaporator

-

Standard laboratory glassware

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve a known quantity of this compound in a suitable organic solvent.

-

Addition of Water: While stirring, add a stoichiometric excess of deionized water to the solution. The reaction is typically performed with a significant excess of water to ensure complete hydrolysis.

-

Reaction Conditions:

-

The reaction mixture is stirred vigorously at room temperature.

-

To accelerate the reaction, the mixture can be heated to a moderate temperature (e.g., 50-70 °C) under reflux.

-

The progress of the reaction can be monitored by Infrared (IR) spectroscopy by observing the disappearance of the characteristic acetate carbonyl (C=O) stretching frequency and the appearance of a broad Ge-O-Ge stretching band.

-

-

Workup:

-

After the reaction is complete, cool the mixture to room temperature.

-

Transfer the mixture to a separatory funnel.

-

Separate the organic layer.

-

Wash the organic layer sequentially with deionized water and then with a saturated sodium bicarbonate solution to remove the acetic acid byproduct.

-

Wash the organic layer again with deionized water.

-

-

Product Isolation:

-

Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

-

Filter to remove the drying agent.

-

Remove the solvent under reduced pressure using a rotary evaporator to obtain the di-n-butylgermanium oxide product.

-

Data Presentation

The following table summarizes the key parameters and expected outcomes for the hydrolysis of this compound based on the generalized protocol.

| Parameter | Description | Value / Observation |

| Reactants | ||

| This compound | Starting organogermanium compound | 1.0 equivalent |

| Water | Hydrolyzing agent | > 2.0 equivalents |

| Reaction Conditions | ||

| Solvent | Reaction medium | Toluene, Hexane, or Diethyl Ether |

| Temperature | Reaction temperature | Room Temperature to 70 °C |

| Reaction Time | Duration of the reaction | 2 - 12 hours (temperature dependent) |

| Products | ||

| di-n-butylgermanium oxide | Main product | Typically a colorless to pale yellow oil or solid |

| Acetic Acid | Byproduct | 2.0 equivalents |

| Yield | ||

| Theoretical Yield | Maximum possible product | Dependent on starting material quantity |

| Actual Yield | Experimentally obtained product | Typically high, >90% (requires optimization) |

Visualizations

Experimental Workflow

Caption: Workflow for the hydrolysis and isolation of di-n-butylgermanium oxide.

Reaction Pathway

Caption: Chemical pathway for the formation of di-n-butylgermanium oxide.

References

Application Notes and Protocols for Thin-Film Deposition Using Di-n-butyldiacetoxygermane

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the utilization of di-n-butyldiacetoxygermane as a precursor for the deposition of germanium-containing thin films. This document is intended to guide researchers in materials science and drug development in exploring the potential of this organogermanium compound for creating functional coatings and surfaces.

Introduction to this compound

This compound, with the chemical formula (n-C₄H₉)₂Ge(OOCCH₃)₂, is an organogermanium compound that holds promise as a precursor in chemical vapor deposition (CVD) and other solution-based deposition techniques. The presence of both n-butyl and acetate ligands provides a unique combination of volatility and reactivity, making it a candidate for the controlled deposition of germanium oxide or germanium-containing thin films.[1] Germanium-based thin films are of significant interest for their applications in electronics, optics, and as biocompatible coatings in drug delivery systems.[2][3][4] The acetate groups can facilitate decomposition at lower temperatures, potentially allowing for deposition on thermally sensitive substrates.[1]

Precursor Properties

A thorough understanding of the precursor's physical and chemical properties is crucial for developing a successful deposition process.

| Property | Value | Reference |

| Chemical Formula | C₁₂H₂₄GeO₄ | [5] |

| Molecular Weight | 304.96 g/mol | [5] |

| Boiling Point | 127°C at 5 mmHg | [5] |

| Density | 1.444 g/cm³ | [5] |

| Refractive Index | 1.4452 | [5] |

| Appearance | Colorless liquid | N/A |

| Solubility | Soluble in common organic solvents (e.g., hexane, toluene) | N/A |

Experimental Protocol: Thin-Film Deposition by Low-Pressure Chemical Vapor Deposition (LPCVD)

This protocol outlines a general procedure for the deposition of a germanium-containing thin film on a silicon wafer using this compound in a hot-wall LPCVD reactor.

3.1. Materials and Equipment

-

Precursor: this compound (purity > 98%)

-

Substrate: P-type silicon (100) wafers

-

Carrier Gas: High-purity nitrogen (N₂)

-

Reactive Gas: Oxygen (O₂) (optional, for germanium oxide deposition)

-

Solvent for cleaning: Acetone, isopropanol, deionized (DI) water

-

Equipment:

-

Hot-wall LPCVD reactor with a bubbler for liquid precursor delivery

-

Vacuum pump and pressure gauges

-

Mass flow controllers (MFCs) for gas handling

-

Substrate holder and heater

-

Standard laboratory glassware and safety equipment (fume hood, gloves, safety glasses)

-

3.2. Substrate Preparation

-

Cleave silicon wafers into desired dimensions (e.g., 1 cm x 1 cm).

-

Perform a standard RCA cleaning procedure to remove organic and inorganic contaminants.

-

Alternatively, for a simplified cleaning process, sonicate the substrates sequentially in acetone, isopropanol, and DI water for 15 minutes each.

-

Dry the substrates with a stream of high-purity nitrogen and immediately load them into the LPCVD reactor to prevent re-contamination.

3.3. Deposition Procedure

-

Precursor Handling:

-

Fill the bubbler with this compound inside a fume hood.

-

Heat the bubbler to a controlled temperature (e.g., 80-100°C) to ensure adequate vapor pressure. The precursor vapor will be transported to the reactor by the N₂ carrier gas.

-

-

System Pump-Down:

-

Load the cleaned substrates onto the substrate holder in the center of the reactor tube.

-

Evacuate the reactor to a base pressure below 10⁻³ Torr.

-

-

Deposition:

-

Heat the reactor to the desired deposition temperature (e.g., 400-600°C).

-

Introduce the N₂ carrier gas through the bubbler at a controlled flow rate (e.g., 10-50 sccm).

-

(Optional) For germanium oxide deposition, introduce O₂ as a reactive gas at a controlled flow rate (e.g., 5-20 sccm).

-

Maintain a constant deposition pressure (e.g., 0.1-1.0 Torr) for the duration of the deposition.

-

Deposition time can be varied to control film thickness (e.g., 30-120 minutes).

-

-

Post-Deposition:

-

After the desired deposition time, stop the precursor and reactive gas flow.

-

Cool the reactor down to room temperature under a continuous flow of N₂.

-

Vent the reactor to atmospheric pressure and carefully unload the coated substrates.

-

3.4. Film Characterization

-

Thickness and Refractive Index: Spectroscopic ellipsometry.

-

Crystallinity and Phase: X-ray Diffraction (XRD).

-

Surface Morphology: Scanning Electron Microscopy (SEM) and Atomic Force Microscopy (AFM).

-

Composition: X-ray Photoelectron Spectroscopy (XPS) and Energy-Dispersive X-ray Spectroscopy (EDS).

Hypothetical Deposition Parameters and Expected Film Properties

The following table provides a starting point for process optimization. The expected outcomes are based on general principles of CVD.

| Parameter | Range | Effect on Film Properties |

| Substrate Temperature | 400 - 600°C | Higher temperatures generally increase the deposition rate and may improve crystallinity. |

| Precursor Bubbler Temperature | 80 - 100°C | Affects the precursor vapor pressure and thus the growth rate. |

| Carrier Gas (N₂) Flow Rate | 10 - 50 sccm | Influences the precursor delivery rate and residence time in the reactor. |

| Reactive Gas (O₂) Flow Rate | 0 - 20 sccm | The presence and flow rate of O₂ will determine the stoichiometry of the resulting germanium oxide film. |

| Deposition Pressure | 0.1 - 1.0 Torr | Affects film uniformity and conformality. |

| Deposition Time | 30 - 120 min | Directly influences the final film thickness. |

Visualizing the Workflow and Process Logic

Experimental Workflow for Thin-Film Deposition

Caption: Workflow for thin-film deposition using this compound.

Logical Relationship of Deposition Parameters

Caption: Interdependencies of key deposition parameters and film properties.

Potential Applications and Future Research

Thin films derived from this compound can be explored for various applications:

-

High-κ Gate Dielectrics: Germanium oxide (GeO₂) has a higher dielectric constant than silicon dioxide, making it a potential material for next-generation transistors.[2][3]

-

Optical Coatings: Germanium-based films have high refractive indices, suitable for applications in infrared optics.

-

Biocompatible Surfaces: Germanium and its oxides are being investigated for their biocompatibility, opening avenues for coating medical implants and drug delivery nanoparticles.

Future research should focus on a systematic investigation of the decomposition mechanism of this compound and its influence on film purity and properties. Exploring alternative deposition techniques, such as atomic layer deposition (ALD), could offer even greater control over film thickness and conformality at lower temperatures. The development of novel heteroleptic germanium precursors is an active area of research to achieve better control over the deposition process.[2][3]

References

Application Notes and Protocols: Di-n-butyldiacetoxygermane as a Crosslinking Agent in Polymers

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of di-n-butyldiacetoxygermane as a crosslinking agent for polymers, particularly in the context of room-temperature-vulcanizing (RTV) silicone elastomers. The information is intended for researchers, scientists, and professionals in drug development who are interested in formulating and characterizing novel polymeric materials.

Introduction

This compound, with the chemical formula (n-C₄H₉)₂Ge(OOCCH₃)₂, is an organogermanium compound that can serve as an effective crosslinking agent for polymers possessing hydroxyl-terminated backbones, such as hydroxyl-terminated polydimethylsiloxane (PDMS). Its mechanism of action is analogous to that of well-established organotin compounds, like dibutyltin diacetate, which are commonly used as catalysts and crosslinkers in the curing of RTV silicone sealants and elastomers.

The crosslinking process, also known as curing or vulcanization, transforms a liquid or semi-solid polymer into a solid, elastic material with improved mechanical properties, thermal stability, and chemical resistance. This is achieved through the formation of a three-dimensional polymer network. This compound facilitates this transformation through a hydrolysis and condensation reaction.

Mechanism of Action: Crosslinking of Polysiloxanes

The primary application of this compound as a crosslinking agent is in the curing of silicone polymers, specifically those with terminal silanol (Si-OH) groups. The crosslinking process is a two-step reaction that occurs at ambient temperature in the presence of atmospheric moisture.

Step 1: Hydrolysis

This compound readily undergoes hydrolysis in the presence of water (moisture). The acetoxy groups (-OOCCH₃) are replaced by hydroxyl groups (-OH), releasing acetic acid as a byproduct.

(n-C₄H₉)₂Ge(OOCCH₃)₂ + 2H₂O → (n-C₄H₉)₂Ge(OH)₂ + 2CH₃COOH

Step 2: Condensation

The resulting di-n-butyldihydroxygermane is highly reactive and readily condenses with the hydroxyl groups of the polymer chains (e.g., silanol groups of PDMS). This condensation reaction forms stable germanoxane-siloxane linkages (Ge-O-Si), effectively creating crosslinks between the polymer chains and releasing water.

n(n-C₄H₉)₂Ge(OH)₂ + 2n(HO-PDMS-OH) → [-(PDMS)-O-Ge((n-C₄H₉)₂)-O-(PDMS)-]n + 2nH₂O

This process results in the formation of a durable, three-dimensional network, transforming the liquid polymer into a solid elastomer.

Quantitative Data on Mechanical Properties

| Property | Test Method | Value | Unit |

| Physical Properties | |||

| Appearance | Visual | Translucent | - |

| Density | ASTM D792 | 1.10 | g/cm³ |

| Mechanical Properties | |||

| Tensile Strength | ASTM D412 | 2.5 | MPa |

| Elongation at Break | ASTM D412 | 300 | % |

| Hardness | ASTM D2240 | 30 | Shore A |

| Tear Strength | ASTM D624 | 10 | N/mm |

| Thermal Properties | |||

| Service Temperature | - | -50 to 200 | °C |

Experimental Protocols

Preparation of a Crosslinked Polydimethylsiloxane (PDMS) Elastomer

This protocol describes the general procedure for crosslinking a hydroxyl-terminated polydimethylsiloxane (PDMS) polymer using this compound at room temperature.

Materials:

-

Hydroxyl-terminated polydimethylsiloxane (PDMS) (viscosity appropriate for the application)

-

This compound

-

Fumed silica (optional, as a reinforcing filler)

-

Toluene or other suitable solvent (optional, for viscosity adjustment)

-

Weighing balance

-

Mixing vessel (e.g., beaker, planetary mixer)

-

Spatula or mechanical stirrer

-

Mold for casting the elastomer sheet

-

Vacuum desiccator

Procedure:

-

Preparation of the Polymer Base:

-

If using a reinforcing filler, accurately weigh the desired amount of hydroxyl-terminated PDMS and fumed silica into the mixing vessel. A typical loading of fumed silica is 10-30% by weight.

-

Thoroughly mix the PDMS and fumed silica until a homogeneous paste is formed. This can be done manually with a spatula for small quantities or with a mechanical mixer for larger batches.

-

If necessary, add a small amount of solvent to reduce the viscosity of the mixture for easier handling and mixing.

-

-

Addition of the Crosslinking Agent:

-

Accurately weigh the this compound. The amount to be added will depend on the desired crosslinking density and curing time. A typical starting concentration is 1-5% by weight of the PDMS polymer.

-

Add the this compound to the polymer base.

-

-

Mixing and Degassing:

-

Immediately and thoroughly mix the components until the crosslinking agent is uniformly dispersed. The curing reaction will begin as soon as the components are mixed in the presence of atmospheric moisture.

-

To remove any air bubbles incorporated during mixing, place the mixture in a vacuum desiccator and apply a vacuum until the mixture is free of bubbles.

-

-

Casting and Curing:

-

Pour the bubble-free mixture into the desired mold.

-

Allow the mixture to cure at room temperature (20-25°C) and controlled humidity (e.g., 50% relative humidity).

-

The curing time will vary depending on the concentration of the crosslinking agent, the thickness of the sample, and the ambient humidity. A typical tack-free time is between 30 minutes to a few hours, with a full cure achieved in 24-48 hours.

-

-

Post-Curing (Optional):

-

For some applications, a post-curing step at an elevated temperature (e.g., 70-100°C for 1-2 hours) can be performed to ensure the completion of the crosslinking reaction and to remove any residual byproducts.

-

Characterization of the Cured Elastomer

Procedure:

-

Mechanical Testing:

-

Prepare dumbbell-shaped specimens from the cured elastomer sheet according to ASTM D412 standards.

-

Perform tensile testing using a universal testing machine to determine the tensile strength, elongation at break, and modulus of elasticity.

-

Measure the hardness of the cured elastomer using a Shore A durometer according to ASTM D2240.

-

Determine the tear strength of the material using appropriate specimens according to ASTM D624.

-

-

Spectroscopic Analysis (FTIR):

-

Obtain an FTIR spectrum of the uncured PDMS and the cured elastomer.

-

The disappearance of the broad -OH peak (around 3200-3600 cm⁻¹) from the silanol groups of the PDMS and the appearance of new peaks corresponding to the Ge-O-Si linkages can confirm the crosslinking reaction.

-

Visualizations

Caption: Experimental workflow for preparing and characterizing a crosslinked PDMS elastomer.

Caption: Reaction mechanism of this compound as a crosslinking agent for PDMS.

Application Notes and Protocols: Di-n-butyldiacetoxygermane in Chemical Synthesis

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the experimental setup for reactions involving di-n-butyldiacetoxygermane. This document includes detailed protocols for the synthesis and representative reactions of this organogermanium compound, alongside essential safety and handling guidelines. The information is intended to facilitate its use in research and development, particularly in the fields of materials science and organic synthesis.

Compound Overview and Properties

This compound, with the chemical formula (n-C₄H₉)₂Ge(OOCCH₃)₂, is an organogermanium compound that features a central germanium atom bonded to two n-butyl groups and two acetate ligands. The presence of both alkyl chains and reactive acetate groups imparts a versatile chemical character, making it a valuable precursor for the synthesis of other organogermanium compounds and for the development of germanium-containing materials.

Table 1: Physical and Chemical Properties of this compound

| Property | Value | Reference |

| CAS Number | 13971-75-0 | [1] |

| Molecular Formula | C₁₂H₂₄GeO₄ | [2] |

| Molecular Weight | 304.93 g/mol | [3] |

| Melting Point | -35 °C (-31 °F) | |

| Boiling Point | 340 °C (644 °F) | |

| Density | 1.043 g/cm³ at 25 °C (77 °F) | |

| log P (octanol/water) | 4.46 at 30 °C (86 °F) | |

| Autoignition Temperature | 390 °C (734 °F) | [1] |

Safety and Handling

This compound is a hazardous chemical and requires careful handling in a well-ventilated laboratory, preferably within a chemical fume hood.[1]

Potential Hazards:

-

May damage fertility or the unborn child.

-

Very toxic to aquatic life.

-

Forms explosive mixtures with air upon intense heating.

Recommended Personal Protective Equipment (PPE):

-

Eye Protection: Safety glasses with side-shields or goggles.

-

Hand Protection: Chemical-resistant gloves (e.g., nitrile rubber).

-

Skin and Body Protection: Laboratory coat and appropriate protective clothing.

-

Respiratory Protection: Required when vapors or aerosols are generated.

Handling and Storage:

-

Keep the container tightly closed in a dry and well-ventilated place.[1]

-

Store locked up or in an area accessible only to qualified personnel.

-

Avoid contact with skin, eyes, and clothing.[1]

-

Avoid inhalation of vapor or mist.[1]

-

Incompatible materials include acids, bases, and chlorine.[1]

First Aid Measures:

-

After Inhalation: Move person into fresh air. If not breathing, give artificial respiration. Consult a physician.

-

In Case of Skin Contact: Immediately wash off with soap and plenty of water. Consult a physician.

-

In Case of Eye Contact: Rinse thoroughly with plenty of water for at least 15 minutes and consult a physician.

-

If Swallowed: Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water. Consult a physician.

Experimental Protocols

The following protocols are representative examples for the synthesis and reaction of this compound. Researchers should adapt these procedures to their specific laboratory conditions and scale.

Synthesis of this compound

A common route for the synthesis of this compound involves the reaction of a di-n-butyldigermanium(IV) halide with an acetate salt. The following protocol is based on this general principle.

Reaction Scheme:

(n-Bu)₂GeCl₂ + 2 CH₃COONa → (n-Bu)₂Ge(OOCCH₃)₂ + 2 NaCl

Materials:

-

Di-n-butyldichlorogermane

-

Anhydrous sodium acetate